1-Fmoc-Piperazine-2-(R)-carboxylic acid is a complex organic compound that plays a significant role in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized to protect amine functionalities during chemical reactions. The compound is classified as an amino acid derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms.
The compound can be synthesized from piperazine and various carboxylic acids through specific chemical reactions. It is commercially available from various chemical suppliers and is used extensively in research and industrial applications.
1-Fmoc-Piperazine-2-(R)-carboxylic acid belongs to the class of amino acid derivatives and is categorized under protecting groups used in organic synthesis, particularly in the context of peptide synthesis.
The synthesis of 1-Fmoc-Piperazine-2-(R)-carboxylic acid typically involves several key steps:
The synthetic route often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. Automated peptide synthesizers are frequently employed in industrial settings for large-scale production.
The molecular formula for 1-Fmoc-Piperazine-2-(R)-carboxylic acid is , with a molecular weight of 352.38 g/mol. The structure comprises a piperazine ring substituted with an Fmoc group and a carboxylic acid moiety at the second position.
1-Fmoc-Piperazine-2-(R)-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 1-Fmoc-Piperazine-2-(R)-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group shields the amine from unwanted side reactions during coupling processes, allowing for selective deprotection at desired stages in the synthesis. This selectivity is crucial for constructing complex peptide sequences efficiently.
1-Fmoc-Piperazine-2-(R)-carboxylic acid exhibits typical characteristics associated with organic compounds:
Quantitative analyses such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to assess purity and structural integrity during synthesis.
1-Fmoc-Piperazine-2-(R)-carboxylic acid has several scientific applications:
Piperazine derivatives possess two nitrogen atoms with distinct steric and electronic environments, enabling regioselective protection. The N1 position (less sterically hindered) preferentially accepts the acid-sensitive tert-butoxycarbonyl (Boc) group under Schotten-Baumann conditions (aqueous NaOH, Boc₂O, 0°C). Conversely, the N4 position selectively incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in aprotic solvents like DMF at ambient temperature [8]. This orthogonal protection strategy is critical for peptide synthesis:
Typical Protocol: 1. Boc₂O (1.05 eq.), 10% NaOH, 0°C, 2 h → N1-Boc-piperazine-2-carboxylic acid 2. Fmoc-OSu (1.1 eq.), DMF, rt, 12 h → N1-Boc-N4-Fmoc-piperazine-2-carboxylic acid
Table 1: Regioselective Protection Strategies
Target Compound | CAS Number | Protecting Group Sequence | Key Reagents |
---|---|---|---|
N1-Boc-piperazine-2-carboxylic acid | 218278-58-1 | Boc at N1 | Boc₂O, NaOH |
N1-Fmoc-N4-Boc-piperazine-2-carboxylic acid | 1034574-30-5 | Boc at N1 → Fmoc at N4 | Boc₂O → Fmoc-OSu |
N1-Fmoc-piperazine-2-(R)-carboxylic acid | 1217738-69-6 | Fmoc at N1 (direct) | Fmoc-Cl, Na₂CO₃ |
Selective deprotection follows: Boc is cleaved with TFA/DCM (1:1, 30 min), while Fmoc requires piperidine/DMF (20%, 10 min), preserving the orthogonal group [10].
Chiral piperazine-2-carboxylic acids are synthesized via enzymatic resolution or catalytic hydrogenation. In enzymatic approaches, whole-cell biocatalysts (e.g., Burkholderia sp. DSM 9925) hydrolyze racemic piperazine-2-carboxamide, yielding (R)-piperazine-2-carboxylic acid with >99% enantiomeric excess (ee) at 22% yield [9]. For Fmoc-derivatized analogs, asymmetric hydrogenation of pyrazine-2-carboxylic acids using Ru-(S)-BINAP catalysts achieves R-configuration with 90–95% ee [5] [6]. The stereogenic center at C2 is configurationally stable during Fmoc installation under mild basic conditions (pH 8–9) [6] [7].
Table 2: Asymmetric Synthesis Methods Comparison
Method | Catalyst/Agent | Substrate | ee (%) | Yield |
---|---|---|---|---|
Enzymatic Hydrolysis | Burkholderia sp. DSM 9925 | Racemic carboxamide | 99.0 | 22% |
Catalytic Hydrogenation | 10% Pd/C + (R)-BINAP | Pyrazine-2-carboxylic acid | 92 | 85% |
Chiral Pool Derivatization | (R)-Serine | N-protected piperazine | >99 | 40% |
Solution-phase synthesis dominates large-scale production of 1-Fmoc-piperazine-2-(R)-carboxylic acid. It employs cost-effective batch reactors and straightforward isolation via crystallization (e.g., from EtOAc/hexane), yielding >98% pure product at multi-gram scales [9]. Solid-phase synthesis (SPS) uses Wang or 2-chlorotrityl chloride resins to anchor the carboxylic acid, followed by Fmoc coupling. While SPS facilitates automated peptide chain elongation, resin cleavage (e.g., TFA/DCM) risks epimerization at C2 if prolonged, limiting ee to 85–90% [1] [9].
Key Considerations: • *Solution-Phase*: Higher ee (98%), scalable, but requires intermediate purification. • *Solid-Phase*: Rapid for peptide assembly, but chiral integrity compromised by repeated piperidine treatments.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8